![molecular formula C8H6NNaO2S B12987007 Sodium 3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-6-olate](/img/structure/B12987007.png)
Sodium 3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-6-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-6-olate is an organic compound belonging to the class of benzothiazines These compounds are characterized by a benzene ring fused to a thiazine ring, which contains sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium 3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-6-olate typically involves a multi-step process. One common method involves the reaction of 2-aminobenzenethiol with aromatic aldehydes and α-halogenated ketones in the presence of a base such as potassium carbonate (K2CO3) and a catalyst like 1,4-diazabicyclo[2.2.2]octane (DABCO) . This one-pot, three-component reaction yields the desired benzothiazine derivatives efficiently.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and process optimization would likely be applied to scale up the laboratory synthesis methods to industrial levels. This would involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
Sodium 3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-6-olate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiazine ring can be modified by introducing different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the thiazine ring, leading to a wide range of derivatives.
Scientific Research Applications
Sodium 3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-6-olate has several scientific research applications:
Medicinal Chemistry: The compound and its derivatives have shown potential as inhibitors of various enzymes and receptors, making them candidates for drug development.
Materials Science: The unique structural properties of benzothiazines make them useful in the development of advanced materials, such as polymers and nanomaterials.
Biological Studies: The compound has been studied for its biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of sodium 3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-6-olate involves its interaction with specific molecular targets. For example, in medicinal chemistry, the compound may inhibit enzymes by binding to their active sites, thereby blocking their activity. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylic acid: This compound is similar in structure but contains an oxygen atom instead of sulfur.
2-(7-Fluoro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)isoindoline-1,3-dione: Another structurally related compound with potential herbicidal activity.
Uniqueness
Sodium 3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-6-olate is unique due to the presence of the sulfur atom in the thiazine ring, which imparts distinct chemical and biological properties compared to its oxygen-containing analogs. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C8H6NNaO2S |
|---|---|
Molecular Weight |
203.20 g/mol |
IUPAC Name |
sodium;3-oxo-4H-1,4-benzothiazin-6-olate |
InChI |
InChI=1S/C8H7NO2S.Na/c10-5-1-2-7-6(3-5)9-8(11)4-12-7;/h1-3,10H,4H2,(H,9,11);/q;+1/p-1 |
InChI Key |
FYNZAANVCYCHTK-UHFFFAOYSA-M |
Canonical SMILES |
C1C(=O)NC2=C(S1)C=CC(=C2)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Methyl-2-((3,3a,4,6a-tetrahydrocyclopenta[c]pyrrol-2(1H)-yl)amino)-6-(o-tolyl)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B12986925.png)

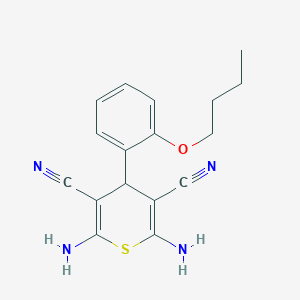
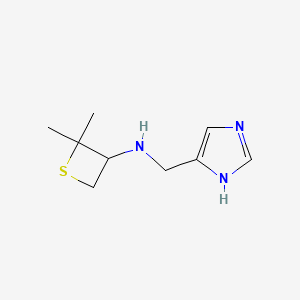

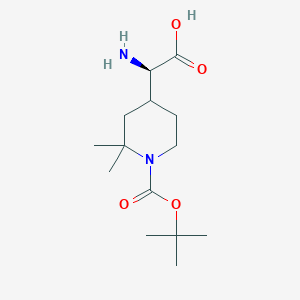

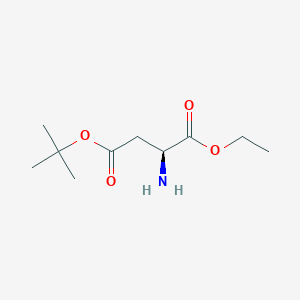
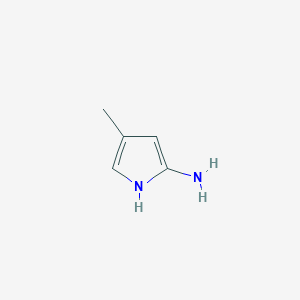
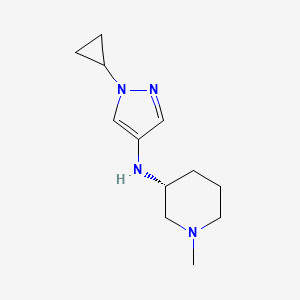
![6-Bromo-2,4a,9,9a-tetrahydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B12986977.png)
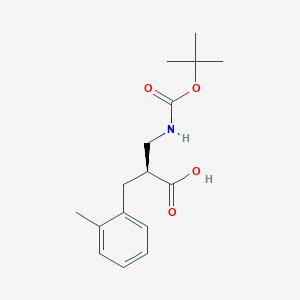

![tert-Butyl 1-amino-2-methyl-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B12987006.png)
